

# Pazufloxacin mesilate discovery and development

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Pazufloxacin

CAS No.: 127045-41-4

Cat. No.: S002387

[Get Quote](#)

## Drug Profile and Mechanism of Action

**Pazufloxacin** mesilate is a synthetic **injectable fluoroquinolone antibiotic** developed as a potent, broad-spectrum agent for severe bacterial infections [1] [2] [3]. Its chemical name is **pazufloxacin** methanesulfonate (CAS 163680-77-1) [3].

- **Mechanism of Action:** Like other fluoroquinolones, it primarily inhibits two bacterial enzymes critical for DNA replication: **DNA gyrase (Topoisomerase II)** and **Topoisomerase IV** [2]. This dual action leads to double-strand breaks in bacterial DNA, inhibiting cell division and causing cell death [2].
- **Spectrum of Activity:** It demonstrates potent in vitro activity against a broad spectrum of gram-positive and gram-negative bacteria, including strains of *Pseudomonas aeruginosa*, *Escherichia coli*, and *Staphylococcus aureus* [2]. It is considered more efficacious than earlier fluoroquinolones like ciprofloxacin [3].

The diagram below illustrates its primary mechanism of action.



[Click to download full resolution via product page](#)

## Key Pharmacokinetic and Pharmacodynamic Data

**Pazufloxacin** mesilate is administered intravenously, typically at 300 mg to 1000 mg infused over 30-60 minutes [1] [2]. The following tables summarize critical human pharmacokinetic data.

**Table 1: Single-Dose Pharmacokinetics in Healthy Korean Volunteers (1-hour IV infusion) [4]**

| Dose (mg) | C <sub>max</sub> (µg/mL)  | AUC(0-t) (µg × h/mL)      |
|-----------|---------------------------|---------------------------|
| 300       | 5.11                      | 13.70                     |
| 500       | Information Not Available | Information Not Available |
| 600       | Information Not Available | Information Not Available |
| 1000      | 18.06                     | 58.60                     |

**Note:** The study concluded that **pazufloxacin does not exhibit dose proportionality** over the 300-1000 mg range [4].

**Table 2: Prostate Tissue Penetration in Patients (0.5-hour IV infusion) [1]**

| Parameter                                     | 500 mg Dose | 1000 mg Dose |
|-----------------------------------------------|-------------|--------------|
| Plasma Cmax (mg/L)                            | 18.6        | 35.4         |
| Prostate Tissue Cmax (mg/kg)                  | 15.7        | 24.9         |
| Tissue/Plasma Cmax Ratio                      | 0.82        | 0.82         |
| Plasma AUC <sub>0-1.5</sub> (mg·h/L)          | 16.1        | 33.0         |
| Prostate Tissue AUC <sub>0-1.5</sub> (mg·h/L) | 12.5        | 23.5         |
| Tissue/Plasma AUC Ratio                       | 0.80        | 0.78         |

#### Key Findings:

- The drug achieves **excellent tissue penetration**, particularly into the prostate, supporting its use for prostatitis [1].
- It exhibits a **post-antibiotic effect (PAE)**, suppressing bacterial growth even after drug concentration falls below the minimum inhibitory concentration (MIC) [2].

## Synthesis and Formulation Methods

Several patents detail improved synthesis and formulation processes for industrial production.

**Synthesis Process (CN102295652A):** An improved method aims to optimize the industrial production of **pazufloxacin** mesilate [5]. The key steps and improvements are outlined below.



[Click to download full resolution via product page](#)

#### Formulation Strategies:

- **Powder for Injection (CN101381372A):** The process involves dissolving **pazufloxacin** in a solvent, adding methanesulfonic acid for salt formation, and crystallizing using a solvent like acetone, followed by vacuum drying and aseptic filling [6].
- **Tablets (CN102125533B):** A detailed method for film-coated tablets uses excipients like starch, magnesium stearate, and lactose. The process includes granulation, mixing, tableting, and coating, accompanied by a quality control method using liquid chromatography [7].

## Key Safety and Interaction Considerations

- **Adverse Effects:** Common side effects include gastrointestinal disturbances and central nervous system effects like headache and dizziness. Serious but less common risks include tendonitis, peripheral neuropathy, and QT interval prolongation [2].
- **Drug Interactions:**
  - **NSAIDs:** May increase CNS stimulation and seizure risk [2].
  - **Antacids & Cations:** Magnesium/aluminum antacids, sucralfate, and iron supplements can reduce absorption [2].
  - **Anticoagulants:** May enhance effects of warfarin [2].
  - **QT-Prolonging Agents:** Caution with co-administration of other drugs that prolong QT interval [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Clinical pharmacokinetics and pharmacodynamic target ... [sciencedirect.com]
2. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]
3. Mesylate | CAS 163680-77-1 | SCBT - Santa Cruz... Pazufloxacin [scbt.com]
4. Single-dose Pharmacokinetics and Dose Proportionality of ... [pubmed.ncbi.nlm.nih.gov]
5. Improvement method for pazufloxacin mesylate synthesis ... [patents.google.com]
6. Pazufloxacin mesylate and preparation method of powder ... [patents.google.com]
7. Pazufloxacin mesylate tablet and preparation method and ... [patents.google.com]

To cite this document: Smolecule. [Pazufloxacin mesilate discovery and development]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002387#pazufloxacin-mesilate-discovery-and-development>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)